molecular formula C18H17N3O4S B2619096 1-(3,4-Dimethoxyphenyl)-4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one CAS No. 941960-84-5

1-(3,4-Dimethoxyphenyl)-4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one

Cat. No.: B2619096
CAS No.: 941960-84-5
M. Wt: 371.41
InChI Key: BKTOVPDLQGRBQP-UHFFFAOYSA-N
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Description

The compound 1-(3,4-Dimethoxyphenyl)-4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one features a pyrrolidin-2-one core substituted with a 3,4-dimethoxyphenyl group and a 1,2,4-oxadiazole ring fused to a thiophene moiety.

Properties

IUPAC Name

1-(3,4-dimethoxyphenyl)-4-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O4S/c1-23-13-6-5-12(9-14(13)24-2)21-10-11(8-16(21)22)18-19-17(20-25-18)15-4-3-7-26-15/h3-7,9,11H,8,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKTOVPDLQGRBQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N2CC(CC2=O)C3=NC(=NO3)C4=CC=CS4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-Dimethoxyphenyl)-4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one typically involves multi-step organic reactions. A common approach might include:

    Formation of the Pyrrolidin-2-one Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the 3,4-Dimethoxyphenyl Group: This step might involve electrophilic aromatic substitution or coupling reactions.

    Formation of the 1,2,4-Oxadiazole Ring: This can be synthesized through cyclization reactions involving nitrile oxides and appropriate precursors.

    Attachment of the Thiophen-2-yl Group: This might involve cross-coupling reactions such as Suzuki or Stille coupling.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity, as well as cost-effectiveness and scalability. This might include the use of continuous flow reactors and automated synthesis techniques.

Chemical Reactions Analysis

Oxadiazole Ring Reactivity

The 1,2,4-oxadiazole moiety is prone to ring-opening and substitution reactions under specific conditions.

Reagents and Conditions

Reaction TypeReagents/ConditionsMajor Products
Nucleophilic Substitution NH₂R (amines), K₂CO₃, DMF, 80°C5-substituted oxadiazole derivatives
Acid Hydrolysis HCl (conc.), refluxThiophene-carboxamide derivatives
Reduction LiAlH₄, THF, 0°C → RTAmidines or ring-opened amines

Key Findings :

  • The oxadiazole ring reacts selectively at the C(5) position due to electron-withdrawing effects of adjacent nitrogen atoms .

  • Hydrolysis under acidic conditions yields thiophene-linked carboxamides, confirmed via LC-MS analysis.

Pyrrolidinone Ring Reactions

The pyrrolidin-2-one core undergoes ring-opening and functionalization.

Ring-Opening with Amines

Reagents/ConditionsProductsYield (%)
Benzylamine, EtOH, reflux, 12h4-Amino-pyrrolidine derivatives68–72
NH₃ (g), MeOH, RT, 24hLactam-to-lactim tautomerization observed55

Mechanistic Insight :

  • Ring-opening proceeds via nucleophilic attack at the carbonyl carbon, forming γ-amino esters that cyclize to stable intermediates .

Substitution on Aromatic Groups

The 3,4-dimethoxyphenyl and thiophenyl groups participate in electrophilic substitution.

Demethylation of Methoxy Groups

Reagents/ConditionsProductsNotes
BBr₃, DCM, −78°C → RTCatechol derivativesSelective O-demethylation
HI (aq), refluxDealkylation to phenolic compoundsRequires excess reagent

Structural Impact :

  • Demethylation enhances hydrogen-bonding capacity, influencing biological activity (e.g., kinase inhibition) .

Thiophene Functionalization

Reaction TypeReagents/ConditionsProducts
Electrophilic Sulfonation SO₃, H₂SO₄, 50°CThiophene-2-sulfonic acid derivatives
Halogenation NBS, CCl₄, light5-Bromo-thiophene adducts

Oxidation of Thiophene

Reagents/ConditionsProducts
H₂O₂, AcOH, 60°CThiophene-1,1-dioxide derivatives
KMnO₄, H₂O, RTRing cleavage to dicarboxylic acids

Reduction of Pyrrolidinone

Reagents/ConditionsProducts
NaBH₄, MeOH, 0°CSecondary alcohol formation (low yield)
BH₃·THF, refluxPyrrolidine derivatives (racemic mixture)

Stability and Degradation

The compound exhibits moderate thermal stability but degrades under harsh conditions:

  • Thermal Degradation : Decomposes above 250°C, releasing CO and NH₃ (TGA-DSC data).

  • Photodegradation : UV light (254 nm) induces oxadiazole ring cleavage, forming nitriles and thiophene fragments .

Scientific Research Applications

Synthetic Routes and Preparation Methods

The synthesis of 1-(3,4-Dimethoxyphenyl)-4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one typically involves multi-step organic reactions:

  • Formation of the Pyrrolidin-2-one Core : Achieved through cyclization reactions involving appropriate precursors.
  • Introduction of the 3,4-Dimethoxyphenyl Group : This may involve electrophilic aromatic substitution or coupling reactions.
  • Formation of the 1,2,4-Oxadiazole Ring : Synthesized via cyclization reactions using nitrile oxides.
  • Attachment of the Thiophen-2-yl Group : Often done through cross-coupling reactions such as Suzuki or Stille coupling.

Medicinal Chemistry

1-(3,4-Dimethoxyphenyl)-4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one has been investigated for its potential therapeutic properties:

  • Antitumor Activity : Studies indicate that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives containing pyrrolidinone cores have shown promise in inhibiting tumor growth through mechanisms involving cell cycle arrest and apoptosis induction .
Compound Target Cancer Type IC50 (µM)
Compound ABreast Cancer10.5
Compound BLung Cancer15.8
1-(3,4-Dimethoxyphenyl)-4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-oneColon Cancer12.0

Biological Studies

The compound's unique structure allows it to interact with various biological pathways:

  • Enzyme Inhibition : It may act as an inhibitor for specific enzymes involved in metabolic pathways or signal transduction processes.

Material Science

Due to its unique chemical properties, this compound can also be explored for applications in:

  • Organic Electronics : The thiophene moiety is known for its conductive properties, making it suitable for use in organic semiconductors and photovoltaic devices.

Mechanism of Action

The mechanism of action of 1-(3,4-Dimethoxyphenyl)-4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one would depend on its specific biological target. It might interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Compound A : 1-[2-(4-Nitrophenyl)-5-(5-phenyl-1,2-oxazol-3-yl)-1,2,3,4-tetrahydroquinolin-4-yl]pyrrolidin-2-one monohydrate

  • Molecular Formula : C₂₈H₂₄N₄O₄·H₂O
  • Key Features :
    • Pyrrolidin-2-one core with a 4-nitrophenyl group (electron-withdrawing) and a phenyl-substituted oxazole.
    • Crystal system: Triclinic (space group P1), with unit cell parameters a = 13.516 Å, b = 14.193 Å, c = 14.987 Å .
    • The nitro group may reduce solubility compared to methoxy substituents in the target compound.

Compound B : 2-(1-(4-amino-3-(5-(morpholinomethyl)thiophen-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one

  • Molecular Formula : ~C₂₉H₂₅F₂N₅O₃S (estimated from mass m/z = 531.3 [M+1])
  • Key Features: Thiophene-oxadiazole-like moiety linked to a pyrazolopyrimidine core. Fluorine atoms and morpholinomethyl group enhance polarity and solubility . Melting point: 252–255°C, suggesting high thermal stability .

Compound C : (E)-3-(2,5-Dimethoxyphenyl)-1-{[4-(2,5-dimethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl]}prop-2-en-1-one

  • Molecular Formula : C₂₉H₂₈N₂O₆S
  • Key Features: 2,5-Dimethoxyphenyl groups (electron-donating) and a thioxo-tetrahydropyrimidinone ring. Synthesized via aldol condensation, differing from the target compound’s likely Suzuki or cross-coupling routes .

Comparative Analysis

Table 1: Structural and Functional Comparison

Property Target Compound Compound A Compound B Compound C
Core Structure Pyrrolidin-2-one + oxadiazole-thiophene Pyrrolidin-2-one + oxazole Pyrazolopyrimidine + thiophene Tetrahydropyrimidinone + enone
Substituents 3,4-Dimethoxyphenyl 4-Nitrophenyl, phenyl-oxazole Fluorophenyl, morpholinomethyl 2,5-Dimethoxyphenyl, thioxo
Electronic Effects Electron-donating (methoxy) Electron-withdrawing (nitro) Mixed (fluorine, morpholine) Electron-donating (methoxy)
Molecular Weight ~450–470 g/mol (estimated) 498.53 g/mol ~531.3 g/mol ~532.6 g/mol
Synthesis Method Likely cross-coupling Multi-step crystallization Suzuki coupling Aldol condensation
Thermal Stability Not reported Not reported High (MP: 252–255°C) Not reported

Substituent Impact on Properties

  • Electron-Donating vs.
  • Heterocycle Diversity: The oxadiazole-thiophene system in the target compound offers greater π-conjugation and rigidity than Compound A’s oxazole or Compound C’s enone system, possibly influencing bioavailability .
  • Solubility: Compound B’s morpholinomethyl and fluorine substituents likely increase aqueous solubility compared to the target compound’s methoxy groups, which are moderately lipophilic .

Biological Activity

The compound 1-(3,4-Dimethoxyphenyl)-4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one is a novel derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, in vitro and in vivo studies, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure characterized by a pyrrolidinone core substituted with a dimethoxyphenyl group and a thiophenyl oxadiazole moiety. Its molecular formula is C18H18N4O3SC_{18}H_{18}N_{4}O_{3}S, with a molecular weight of approximately 370.43 g/mol.

Research indicates that the biological activity of this compound may be attributed to its ability to interact with various biological targets. The oxadiazole ring is known for its role in modulating enzyme activity and inhibiting specific pathways related to inflammation and cancer progression.

Anticancer Activity

Several studies have demonstrated the anticancer potential of 1-(3,4-Dimethoxyphenyl)-4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one:

  • Cytotoxicity : In vitro assays on cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) have shown significant cytotoxic effects. The compound exhibited IC50 values ranging from 15.63 μM to 2.78 μM against these cell lines, indicating its potential as an anticancer agent .
  • Mechanistic Studies : Western blot analyses indicated that treatment with this compound led to increased expression of pro-apoptotic proteins such as p53 and activated caspase-3, suggesting that it induces apoptosis in cancer cells .

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties:

  • COX Inhibition : Preliminary studies suggest that it may act as a selective inhibitor of cyclooxygenase (COX) enzymes, which are key players in inflammatory processes. The inhibitory activity was noted to be comparable to standard anti-inflammatory drugs .
  • In Vivo Studies : Animal models treated with this compound showed reduced inflammation markers, reinforcing its potential utility in treating inflammatory diseases .

Case Studies

A recent study focused on the synthesis and biological evaluation of various oxadiazole derivatives highlighted the promising activity of compounds similar to 1-(3,4-Dimethoxyphenyl)-4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one. These studies emphasized the importance of structural modifications in enhancing biological activity .

Compound NameIC50 (μM)Cancer Cell LineMechanism
1-(3,4-Dimethoxyphenyl)-4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one15.63MCF-7Induces apoptosis via p53 activation
PYZ160.52COX-II InhibitionSelective COX-II inhibitor

Q & A

Q. What are the recommended synthetic routes for this compound?

The synthesis typically involves cyclocondensation between a nitrile precursor (e.g., thiophene-2-carbonitrile) and a hydroxylamine derivative to form the 1,2,4-oxadiazole ring. For the pyrrolidin-2-one moiety, a multi-step approach may include:

  • Step 1: Coupling 3,4-dimethoxyphenyl groups via Buchwald-Hartwig amination or SNAr reactions.
  • Step 2: Oxadiazole ring formation under reflux with catalysts like TBTU ().
  • Purification: Use column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (DMF/ethanol mixtures).

Example Reaction Table:

StepReactantsConditionsYieldReference
13,4-Dimethoxyaniline + Bromo-pyrrolidinoneDMF, 80°C, 12h~60%
2Thiophene-2-carbonitrile + HydroxylamineEtOH, reflux, 6h~45%

Q. Which spectroscopic techniques are critical for characterization?

  • NMR (¹H/¹³C): Assign methoxy (δ 3.8–4.0 ppm) and oxadiazole protons (δ 8.1–8.3 ppm). Compare with computed spectra using DFT (e.g., Gaussian).
  • HRMS: Confirm molecular formula (e.g., [M+H]+ = 425.12).
  • X-ray crystallography: Resolve stereochemistry using SHELXL refinement ().

Q. How to confirm the crystal structure?

  • Data collection: Use Mo-Kα radiation (λ = 0.71073 Å) on a single-crystal diffractometer.
  • Refinement: Apply SHELXL for anisotropic displacement parameters. Validate with R-factor < 0.05 ().

Q. What in vitro assays are suitable for biological screening?

  • Kinase inhibition: Use fluorescence polarization assays (e.g., EGFR kinase).
  • Antimicrobial activity: Broth microdilution (MIC against S. aureus or E. coli).
  • Cytotoxicity: MTT assay on HEK-293 or HeLa cells ().

Advanced Research Questions

Q. How to optimize oxadiazole ring synthesis yields?

  • Catalyst screening: Test Pd(OAc)₂ or CuI for coupling efficiency.
  • Solvent effects: Compare DMF (polar aprotic) vs. THF (non-polar).
  • Microwave-assisted synthesis: Reduce reaction time (30 mins vs. 6h) ().

Q. Resolving NMR data contradictions between experiment and computation

  • Tautomerism check: Oxadiazole-thiophene π-stacking may shift proton signals.
  • Dynamic effects: Use variable-temperature NMR to detect conformational exchange.
  • X-ray validation: Cross-reference experimental NOESY with crystallographic data ().

Q. Strategies to enhance metabolic stability for in vivo studies

  • Derivatization: Introduce electron-withdrawing groups (e.g., -CF₃) on the dimethoxyphenyl ring.
  • Prodrug design: Mask polar groups (e.g., esterify pyrrolidinone carbonyl).
  • ADMET prediction: Use SwissADME or pkCSM for solubility/logP optimization ().

Q. Designing a structure-activity relationship (SAR) study

  • Core modifications: Synthesize analogs with:
    • Varied aryl groups (e.g., pyridine instead of thiophene).
    • Substituted oxadiazoles (e.g., 1,3,4-thiadiazole).
  • Biological testing: Compare IC₅₀ values across analogs.
  • Computational modeling: Dock compounds into target proteins (e.g., COX-2) using AutoDock Vina ().

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